

Introduction: The Molecular Profile of 4-(Octyloxy)phenol

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Compound of Interest

Compound Name: 4-(Octyloxy)phenol

Cat. No.: B1583347

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4-(Octyloxy)phenol (CAS No. 3780-50-5) is an organic compound belonging to the 4-alkoxyphenol family.^{[1][2][3]} Structurally, it consists of a phenol ring where the hydroxyl group is situated para to an octyloxy substituent. This configuration, featuring a hydrophilic phenolic head and a long, lipophilic alkyl tail, imparts surfactant-like properties, making it and similar molecules relevant in the formulation of polymers, resins, and as intermediates in the synthesis of more complex molecules such as antioxidants and UV stabilizers.

A precise and thorough spectroscopic characterization is fundamental to confirming the molecular structure, assessing purity, and understanding the electronic environment of **4-(Octyloxy)phenol**. This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related analogs, offering a robust framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-(Octyloxy)phenol**, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Proton (¹H) NMR Spectroscopy

The ^1H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule.

The spectrum is best acquired in a deuterated solvent such as deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6). The choice of solvent significantly impacts the chemical shift of the labile phenolic proton due to varying degrees of hydrogen bonding.[4][5]

Table 1: Predicted ^1H NMR Spectral Data for **4-(Octyloxy)phenol** in CDCl_3

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|---|
| ~ 6.81 | d (AA'BB') | 2H | Ar-H (ortho to -OR) |
| ~ 6.75 | d (AA'BB') | 2H | Ar-H (ortho to -OH) |
| ~ 4.70 | s (broad) | 1H | Ar-OH |
| ~ 3.89 | t | 2H | -O- CH_2 -(CH_2) ₆ - CH_3 |
| ~ 1.75 | p (quintet) | 2H | -O- CH_2 - CH_2 -(CH_2) ₅ - CH_3 |
| ~ 1.45 - 1.25 | m | 10H | -(CH_2) ₅ - CH_3 |
| ~ 0.89 | t | 3H | - CH_3 |

Causality and Interpretation:

- Aromatic Region (δ 6.7-6.9 ppm): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating octyloxy group (-OR) are expected to be slightly more shielded (upfield) than those ortho to the hydroxyl group (-OH).
- Phenolic Proton (δ ~4.7 ppm): The chemical shift of the -OH proton is highly variable and concentration-dependent. In CDCl_3 , it is typically a broad singlet. In a hydrogen-bond accepting solvent like DMSO-d_6 , this peak would shift significantly downfield (to δ > 9.0 ppm) and become sharper.
- Alkyl Chain (δ 0.8-3.9 ppm):

- The methylene group directly attached to the ether oxygen (-O-CH₂-) is the most deshielded of the alkyl protons, appearing as a triplet around 3.89 ppm due to coupling with the adjacent CH₂ group.
- The terminal methyl group (-CH₃) is the most shielded, appearing as a triplet around 0.89 ppm.
- The remaining methylene groups of the octyl chain appear as a complex multiplet between 1.25 and 1.75 ppm.

Caption: ¹H NMR assignments for **4-(Octyloxy)phenol**.

- Sample Preparation: Dissolve ~5-10 mg of **4-(Octyloxy)phenol** in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 8-16 scans are sufficient for a high signal-to-noise ratio.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks to determine the relative proton ratios.

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Due to the molecule's symmetry, only 10 distinct carbon signals are expected: 4 from the aromatic ring and 6 from the octyl chain (as C7-C12 may have very similar chemical shifts). The data for the closely related 4-n-hexyloxyphenol provides a strong basis for these assignments.[\[6\]](#)

Table 2: Predicted ¹³C NMR Spectral Data for **4-(Octyloxy)phenol**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-----------------------------------|
| ~ 153.3 | Ar-C4 (-OR) |
| ~ 149.5 | Ar-C1 (-OH) |
| ~ 116.1 | Ar-C3, C5 |
| ~ 115.5 | Ar-C2, C6 |
| ~ 68.8 | -CH ₂ -O-Ar |
| ~ 31.8 | -CH ₂ -CH ₃ |
| ~ 29.4 | Alkyl Chain CH ₂ |
| ~ 29.3 | Alkyl Chain CH ₂ |
| ~ 26.1 | Alkyl Chain CH ₂ |
| ~ 22.7 | Alkyl Chain CH ₂ |
| ~ 14.1 | -CH ₃ |

Causality and Interpretation:

- Aromatic Region (δ 115-154 ppm):
 - The two oxygen-substituted carbons (C1 and C4) are the most deshielded. C4, bonded to the ether oxygen, is typically slightly further downfield than C1, which is bonded to the hydroxyl group.
 - The four aromatic CH carbons give two signals due to symmetry. The signal at ~116.1 ppm corresponds to C3/C5, while the signal at ~115.5 ppm corresponds to C2/C6.
- Alkyl Chain (δ 14-69 ppm):
 - The carbon directly attached to the ether oxygen (-CH₂-O-Ar) is the most deshielded in the alkyl region, appearing around 68.8 ppm.
 - The terminal methyl carbon (-CH₃) is the most shielded, appearing at ~14.1 ppm.

- The remaining six methylene carbons appear in the crowded region between 22 and 32 ppm. Differentiating them may require advanced NMR techniques like DEPT or 2D NMR.

Caption: ^{13}C NMR assignments for **4-(Octyloxy)phenol**.

- Sample Preparation: Use the same sample prepared for ^1H NMR. A higher concentration (~20-50 mg) may be beneficial to reduce acquisition time.
- Instrument Setup: Use a ^{13}C probe on a 400 MHz (or higher) spectrometer (operating at ~100 MHz for ^{13}C).
- Data Acquisition: Acquire a proton-decoupled spectrum. This involves irradiating all proton frequencies to collapse C-H coupling, resulting in sharp singlet signals for each unique carbon. A wider spectral width is used compared to ^1H NMR. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 256 or more) and a longer relaxation delay may be required.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Predicted Major IR Absorption Bands for **4-(Octyloxy)phenol**

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|--------------------------|------------------------|
| ~ 3350 (broad) | O-H Stretch | Phenolic -OH |
| ~ 3100-3000 | C-H Stretch | Aromatic C-H |
| ~ 2955, 2925, 2855 | C-H Stretch (asym & sym) | Aliphatic C-H |
| ~ 1610, 1510 | C=C Stretch | Aromatic Ring |
| ~ 1245 | C-O-C Stretch (asym) | Aryl-alkyl ether |
| ~ 1230 | C-O Stretch | Phenolic C-O |
| ~ 830 | C-H Out-of-plane Bend | 1,4-disubstituted ring |

Causality and Interpretation:

- O-H Stretch (~3350 cm^{-1}): The most prominent feature is a strong, broad absorption band characteristic of a hydrogen-bonded phenolic hydroxyl group.
- C-H Stretches (2850-3100 cm^{-1}): Sharp peaks just below 3000 cm^{-1} (typically ~2925 and 2855 cm^{-1}) are definitive evidence of the aliphatic octyl chain. Weaker absorptions above 3000 cm^{-1} are due to the aromatic C-H bonds.
- Aromatic Region (1500-1610 cm^{-1}): Two sharp bands around 1610 and 1510 cm^{-1} are characteristic of C=C stretching vibrations within the benzene ring.
- "Fingerprint" Region (< 1300 cm^{-1}): This region contains complex vibrations. The most diagnostic peaks are the strong C-O stretching bands. The asymmetric C-O-C stretch of the aryl-alkyl ether is expected around 1245 cm^{-1} . A strong C-H out-of-plane bending vibration around 830 cm^{-1} is highly indicative of the 1,4- (para) substitution pattern of the aromatic ring.

The Attenuated Total Reflectance (ATR) technique is a modern, rapid method for acquiring FTIR spectra of solid samples.

- Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO_2 , H_2O) or instrumental signals.
- Sample Application: Place a small amount of solid **4-(Octyloxy)phenol** powder directly onto the ATR crystal.
- Apply Pressure: Use the pressure arm to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient. The final spectrum is displayed in absorbance or transmittance units after automatic background subtraction.

- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π -electron systems within a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state.

The chromophore in **4-(Octyloxy)phenol** is the substituted benzene ring. The analysis is typically performed in a UV-transparent solvent like ethanol or methanol.

Table 4: Predicted UV-Vis Absorption Maxima for **4-(Octyloxy)phenol** in Ethanol

| λ_{max} (nm) | Electronic Transition | Chromophore System |
|-----------------------------|-----------------------|--------------------|
| ~ 225 | $\pi \rightarrow \pi$ | Benzene Ring |
| ~ 290 | $\pi \rightarrow \pi$ | Benzene Ring |

Causality and Interpretation:

- Phenol itself exhibits two primary absorption bands. The presence of two oxygen-containing, electron-donating substituents (-OH and -OR) causes a bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted benzene.
- The band around 290 nm is particularly sensitive to the solvent environment. In a more polar solvent, this band may shift slightly. Deprotonation of the phenolic -OH under basic conditions (e.g., by adding a drop of NaOH) would form the phenoxide ion, significantly extending the conjugation and causing a pronounced bathochromic shift of this band to >300 nm, a diagnostically useful test.
- Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Ethanol, methanol, and hexane are common choices. The solvent should not interact with the solute chemically.^[7]

- Sample Preparation: Prepare a dilute stock solution of **4-(Octyloxy)phenol** of a known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units), which is the optimal range for accuracy according to the Beer-Lambert Law.
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
- Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).
- Data Acquisition: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place it back in the spectrophotometer and acquire the absorption spectrum.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}). If the concentration and cuvette path length (typically 1 cm) are known, the molar absorptivity (ϵ) can be calculated.

Summary and Conclusion

The collective spectroscopic data from NMR, FTIR, and UV-Vis provides a comprehensive and self-validating molecular portrait of **4-(Octyloxy)phenol**. ^1H and ^{13}C NMR confirm the precise carbon-hydrogen framework and connectivity. FTIR spectroscopy verifies the presence of key functional groups—the phenolic -OH, the aryl-alkyl ether linkage, the aromatic ring, and the long aliphatic chain. UV-Vis spectroscopy characterizes the conjugated electronic system. Together, these techniques provide an unambiguous analytical toolkit for the identification and quality assessment of **4-(Octyloxy)phenol** in research and industrial applications.

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